3-(Perfluorobutyl)propyl acrylate
Description
Contextual Significance of Fluorinated Acrylates in Polymer Science
Fluorinated polymers, a class of materials with fluorine atoms directly bonded to a carbon backbone, are renowned for their exceptional properties. The incorporation of fluorine imparts unique and highly desirable characteristics to polymers, including low surface energy, high thermal stability, chemical inertness, and weather resistance. chemicalregister.comrsc.org Polyfluoroalkyl acrylates, in particular, combine the versatility of an acrylate (B77674) backbone with the robust performance of fluorinated side chains. rsc.org This unique combination makes them suitable for a wide range of applications, especially in the development of advanced coatings and surface treatments. paint.org
The strong carbon-fluorine bond and the shielding effect of the fluorine atoms contribute to the low polarizability and low intermolecular forces of these polymers. rsc.org Consequently, materials coated with fluorinated acrylates exhibit excellent water and oil repellency, anti-fouling properties, and reduced friction. paint.orgmdpi.com These properties are highly sought after in industries ranging from textiles and electronics to automotive and aerospace. guidechem.commdpi.com
Research Imperatives for Perfluoroalkyl Acrylates with Short Perfluoroalkyl Chains
Historically, perfluoroalkyl acrylates with long perfluoroalkyl chains (typically eight or more carbons) were widely used. However, concerns have been raised about the environmental persistence and potential bioaccumulation of long-chain per- and polyfluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), which can be degradation products of these polymers. nih.gov
This has led to a significant research shift towards developing and utilizing perfluoroalkyl acrylates with shorter perfluoroalkyl chains (typically six or fewer carbons) as viable alternatives. nih.gov The primary imperative is to create materials that retain the desirable surface properties of their long-chain counterparts while exhibiting a more favorable environmental and toxicological profile. Acrylates with short perfluoroalkyl chains, such as the perfluorobutyl (C4) group, are believed to be less bioaccumulative.
Scope and Objectives of Academic Inquiry into 3-(Perfluorobutyl)propyl Acrylate
The academic and industrial inquiry into this compound is focused on a comprehensive understanding of its synthesis, polymerization, and the characterization of the resulting polymer's properties. Key objectives include:
Developing efficient and scalable synthesis routes for the monomer.
Investigating its polymerization kinetics and mechanisms, including free-radical and controlled polymerization techniques.
Characterizing the physical and chemical properties of the monomer and the corresponding polymer, poly(this compound).
Evaluating the performance of polymers containing this compound in various applications, particularly as surface modifiers for coatings.
Establishing a clear structure-property relationship to tailor materials for specific end-uses.
Structure
2D Structure
3D Structure
Properties
CAS No. |
443145-46-8 |
|---|---|
Molecular Formula |
C10H9F9O2 |
Molecular Weight |
332.16 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoroheptyl prop-2-enoate |
InChI |
InChI=1S/C10H9F9O2/c1-2-6(20)21-5-3-4-7(11,12)8(13,14)9(15,16)10(17,18)19/h2H,1,3-5H2 |
InChI Key |
LXCDRWZGUKTECU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Routes for 3 Perfluorobutyl Propyl Acrylate
Established Methodologies for Fluoroalkyl Acrylate (B77674) Monomer Synthesis
The production of fluoroalkyl acrylate monomers like 3-(perfluorobutyl)propyl acrylate relies on well-established chemical reactions. These foundational methods are broadly applicable to a range of fluorinated monomers and have been adapted to suit the specific requirements of different perfluoroalkyl chain lengths and spacer groups.
A primary and widely employed method for synthesizing fluoroalkyl acrylates is the direct esterification of a fluorinated alcohol with an acrylic acid derivative. evitachem.commedcraveonline.com This reaction forms the ester linkage that characterizes the acrylate monomer. Typically, the precursor, 3-(perfluorobutyl)propanol (B1333653), is reacted with either acrylic acid or a more reactive derivative such as acryloyl chloride. acs.orggoogle.com
The use of acryloyl chloride is often preferred as it leads to a more vigorous and often irreversible reaction, driving the synthesis towards a high yield of the desired product. The reaction is generally carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine), which acts as a scavenger for the hydrochloric acid byproduct formed during the reaction. worktribe.com The choice of solvent is critical and is typically an aprotic solvent that can dissolve the reactants without participating in the reaction.
Alternatively, direct esterification with acrylic acid can be performed, usually requiring an acid catalyst and conditions that facilitate the removal of water to shift the equilibrium towards the product side. technoarete.org Catalysts for this type of reaction can be homogeneous, like sulfuric acid or p-toluenesulfonic acid, or heterogeneous, such as ion-exchange resins. technoarete.org
Table 1: Comparison of Esterification Reagents for Acrylate Synthesis
| Reagent | Catalyst/Co-reagent | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acrylic Acid | Acid Catalyst (e.g., H₂SO₄) | Elevated temperature, water removal | Lower cost reagent | Reversible reaction, may require harsher conditions |
| Acryloyl Chloride | Base (e.g., Triethylamine) | Low to ambient temperature | High reactivity, high yield, irreversible | More expensive, generates HCl byproduct |
The synthesis of the crucial intermediate, 3-(perfluorobutyl)propanol, is often achieved through a free-radical addition mechanism. This pathway is highly effective for creating the carbon-carbon bond between the perfluoroalkyl group and the propyl spacer. A common strategy involves the radical addition of a perfluoroalkyl iodide, in this case, perfluorobutyl iodide (C₄F₉I), to an unsaturated alcohol like allyl alcohol. researchgate.netresearchgate.net
The reaction is typically initiated by a radical initiator, such as an azo compound (e.g., AIBN) or a peroxide, or by photochemical means. researchgate.net The perfluoroalkyl radical (C₄F₉•) is generated and adds across the double bond of allyl alcohol. This process yields an intermediate iodo-alcohol, 2-iodo-3-(perfluorobutyl)propanol. researchgate.net This intermediate is then subjected to a reduction step, for instance, using hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst, to remove the iodine atom and produce the final 3-(perfluorobutyl)propanol. researchgate.net This two-step sequence is efficient and allows for the preparation of the precursor alcohol in high yields. researchgate.net
Advanced Synthetic Strategies for this compound
To enhance efficiency, yield, and purity, more advanced and optimized synthetic strategies are continuously being developed. These often involve refining multi-step procedures, exploring novel reactant combinations, and fine-tuning reaction parameters.
Radical Addition: Perfluorobutyl iodide is reacted with allyl alcohol in the presence of a radical initiator to form 2-iodo-3-(perfluorobutyl)propanol. researchgate.net
Reduction (Deiodination): The resulting iodo-alcohol is treated with a reducing agent to remove the iodine, yielding 3-(perfluorobutyl)propanol. researchgate.net
Esterification: The 3-(perfluorobutyl)propanol is then reacted with acryloyl chloride in the presence of a base to form the final product, this compound. acs.orggoogle.com
Each step in this sequence must be carefully controlled to prevent side reactions and ensure the intermediate products are of sufficient purity for the subsequent stage. rsc.org The integration of these steps, sometimes with in-line purification or telescoped reactions, represents an advanced approach to streamlining the synthesis. researchgate.net
The core of the precursor synthesis relies on the reaction between a perfluoroalkyl iodide and an allyl alcohol derivative. researchgate.netgoogle.com Perfluorobutyl iodide is the key starting material that provides the fluorinated tail of the monomer. Its reaction with allyl alcohol is a well-documented example of atom transfer radical addition (ATRA). researchgate.net
Research has explored variations of the allyl alcohol component to modulate reactivity or introduce other functionalities. However, for the direct synthesis of 3-(perfluorobutyl)propanol, allyl alcohol remains the most straightforward and commonly used substrate. researchgate.net The efficiency of the initial radical addition is crucial, as it dictates the yield of the iodo-alcohol adduct, which is carried forward to the next step. researchgate.netresearchgate.net The high reactivity of perfluoroalkyl radicals towards unactivated terminal alkenes makes this a favorable and high-yielding pathway. acs.org
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves a systematic study of several parameters for each synthetic step.
For the radical addition step , optimization may involve:
Initiator Concentration: Adjusting the amount of radical initiator to ensure a controlled reaction rate, avoiding unwanted polymerization of the allyl alcohol.
Temperature: Controlling the temperature to manage the rate of radical generation and addition.
Stoichiometry: Using a slight excess of one reactant to ensure the complete conversion of the other.
For the esterification step , optimization focuses on:
Catalyst/Base: Selecting the appropriate catalyst or base and its concentration is critical. For instance, in reactions with acryloyl chloride, the stoichiometry of the amine base is typically matched to the acid chloride. gychbjb.com
Temperature and Reaction Time: Lower temperatures are often used with reactive acyl chlorides to control the reaction's exothermicity, while direct esterification with acrylic acid may require higher temperatures and longer reaction times. technoarete.orgacs.org
Molar Ratio: The molar ratio of the alcohol to the acylating agent is a key factor. An optimized ratio, often near stoichiometric, ensures high conversion without excessive use of expensive reagents. gychbjb.com
Table 2: Key Parameters for Optimization in the Synthesis of this compound
| Synthetic Step | Parameter | Focus of Optimization | Typical Outcome |
|---|---|---|---|
| Radical Addition | Initiator Type/Concentration | Control reaction rate, prevent side reactions | Improved yield and purity of iodo-alcohol |
| Radical Addition | Temperature | Balance reaction rate and selectivity | Higher conversion to the desired adduct |
| Reduction | Reducing Agent/Catalyst | Achieve complete and clean deiodination | High purity of 3-(perfluorobutyl)propanol |
| Esterification | Molar Ratio (Alcohol:Acylating Agent) | Maximize conversion, minimize waste | High yield of the final acrylate monomer |
Polymerization Behavior of 3 Perfluorobutyl Propyl Acrylate
Homopolymerization Mechanisms
Homopolymerization is the process where a single type of monomer unit joins together to form a polymer. For 3-(Perfluorobutyl)propyl acrylate (B77674), this results in poly[3-(Perfluorobutyl)propyl acrylate], a polymer where the repeating units are solely derived from the starting monomer. The primary methods for achieving this are free radical polymerization and controlled/living radical polymerization.
Investigation of Free Radical Polymerization Kinetics
Free radical polymerization is a common and robust method for polymerizing vinyl monomers like acrylates. google.com The process is typically initiated by the thermal or photochemical decomposition of an initiator molecule (e.g., a peroxide or an azo compound) to generate free radicals. rsc.orgmdpi.com These radicals then react with monomer units to initiate a growing polymer chain.
The kinetic investigation of such a polymerization typically involves monitoring the monomer conversion over time under various conditions. Key kinetic features include the rate of polymerization, the onset of autoacceleration (the gel effect), and the final monomer conversion. evitachem.com Autoacceleration is a phenomenon where the polymerization rate increases significantly at intermediate conversions due to a decrease in the termination rate, as growing polymer chains become diffusion-limited. evitachem.com
For this compound, a detailed kinetic study would involve analyzing the influence of:
Initiator Concentration: Higher initiator concentrations generally lead to a higher concentration of radicals and thus a faster initial rate of polymerization.
Monomer Functionality: As a monofunctional acrylate, it is expected to form linear polymer chains, with kinetics influenced by the bulky, electron-withdrawing perfluorobutyl group.
Although specific kinetic parameters for this compound are not documented in the searched literature, the general behavior is expected to align with that of other multifunctional acrylates, albeit influenced by the unique steric and electronic effects of the fluorinated side chain.
Controlled/Living Radical Polymerization (CLRP) Approaches for Poly[this compound]
Controlled/living radical polymerization (CLRP) techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. optica.orgresearchgate.netepa.gov These methods rely on establishing a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species. epa.gov The main CLRP methods applicable to acrylates include:
Atom Transfer Radical Polymerization (ATRP): This technique uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains. researchgate.net ATRP is widely used for producing well-defined acrylate polymers. researchgate.net
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent (typically a dithioester or related compound) to mediate the polymerization, allowing for the synthesis of polymers with low polydispersity and complex architectures like block copolymers. mdpi.com
Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to control the concentration of propagating radicals. acs.org
The application of these CLRP methods would enable the synthesis of well-defined poly[this compound] homopolymers and block copolymers. For instance, a block copolymer could be created by first polymerizing this compound and then introducing a second monomer. While specific examples of CLRP for this compound are scarce, studies on similar fluorinated acrylates and methacrylates demonstrate the feasibility of these techniques for creating advanced fluorinated polymer architectures. evitachem.comacs.orgacs.org
Copolymerization with Diverse Comonomers
Copolymerization involves polymerizing two or more different types of monomers. This technique is a versatile tool for tailoring polymer properties by combining the characteristics of different monomers into a single polymer chain. rsc.org Copolymerizing this compound with conventional monomers (e.g., alkyl acrylates, styrene, vinyl chloride) could be used to balance properties such as surface energy, flexibility, and cost. rsc.org
Reactivity Ratios and Monomer Sequence Distribution in Copolymer Systems
The composition and microstructure of a copolymer are determined by the reactivity ratios of the comonomers, denoted as r₁ and r₂. These ratios compare the rate at which a growing polymer chain ending in one monomer adds another unit of the same monomer versus adding a unit of the comonomer. google.com
If r₁ > 1, the polymer chain preferentially adds its own monomer type.
If r₁ < 1, it prefers to add the other comonomer.
If r₁ ≈ 1, there is little preference.
If r₁r₂ ≈ 1, a random copolymer is formed.
If r₁r₂ ≈ 0, an alternating copolymer is likely.
To determine the reactivity ratios for a system including this compound (M₁), it would be copolymerized with a comonomer (M₂) at various initial feed ratios. The resulting copolymer composition would then be analyzed, and the data fitted to copolymerization models. While specific reactivity ratios for this compound are not available in the reviewed literature, studies on other fluoroacrylates have successfully determined these parameters when copolymerized with monomers like butyl methacrylate (B99206).
Table 1: Illustrative Example of Data for Reactivity Ratio Determination This table is for illustrative purposes only, as specific experimental data for this compound was not found.
| Experiment | Mole Fraction of Monomer 1 in Feed (f₁) | Mole Fraction of Monomer 1 in Copolymer (F₁) |
|---|---|---|
| 1 | 0.2 | Experimental Value |
| 2 | 0.4 | Experimental Value |
| 3 | 0.5 | Experimental Value |
| 4 | 0.6 | Experimental Value |
Emulsion Copolymerization Techniques for Aqueous Dispersions
Emulsion polymerization is a technique that typically involves polymerizing monomers in an aqueous medium with the aid of a surfactant (emulsifier) and a water-soluble initiator. This method is environmentally advantageous and is used to produce stable polymer latexes. rsc.org
A general procedure for the emulsion polymerization of perfluoroalkyl-alkyl acrylates involves dispersing the monomer in water with an emulsifier and initiating the reaction with a water-soluble initiator like potassium persulfate upon heating. The resulting product is a latex, an aqueous dispersion of polymer particles.
No specific protocols for the emulsion copolymerization of this compound were found. However, a general formulation based on related monomers would include the components listed in the table below.
Table 2: Typical Components in an Emulsion Polymerization System for Fluoroacrylates
| Component | Function | Example |
|---|---|---|
| Monomers | Building blocks of the polymer | This compound, Butyl acrylate |
| Dispersion Medium | Continuous phase | Deionized Water |
| Emulsifier (Surfactant) | Stabilizes monomer droplets and polymer particles | Sodium lauryl sulfate, Fluorinated surfactants |
| Initiator | Generates free radicals to start polymerization | Potassium persulfate (KPS) |
Solution Copolymerization Methodologies
In solution polymerization, the monomer(s) and initiator are dissolved in a non-reactive solvent. This method allows for good heat control and results in a polymer solution that can be used directly or from which the polymer can be isolated.
For the solution copolymerization of this compound, a suitable solvent would need to dissolve the fluorinated monomer, the comonomer, and the resulting copolymer. Fluorinated solvents or certain organic solvents like butyl acetate (B1210297) have been used for the polymerization of other fluoroacrylates. The polymerization would be initiated by a solvent-soluble initiator, such as azobisisobutyronitrile (AIBN), upon heating. The reaction progress can be monitored by techniques like gas chromatography (to track monomer consumption) or gravimetry (to determine polymer yield). Although specific examples for this compound are not detailed in the literature, this standard and versatile method is broadly applicable to this class of monomers. epa.gov
Compound Names
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Poly[this compound] |
| 3-(Heptadecafluorooctyl)-propyl acrylate |
| 3-(Heptafluoropropyl)-propyl methacrylate |
| 2-(Perfluorobutyl)ethyl methacrylate |
| Butyl acrylate |
| Butyl methacrylate |
| Styrene |
| Vinyl chloride |
| Potassium persulfate |
| Azobisisobutyronitrile (AIBN) |
Controlled Copolymerization via Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust method for the controlled polymerization of a wide variety of monomers, including acrylates. acs.org The mechanism is based on a reversible redox process catalyzed by a transition metal complex, typically copper, which establishes a dynamic equilibrium between active propagating radicals and dormant species (alkyl halides). acs.org This equilibrium minimizes the concentration of radicals at any given time, thereby suppressing termination reactions and allowing for the growth of polymer chains in a controlled manner.
For the polymerization of acrylates, a typical ATRP system consists of an initiator (an alkyl halide such as ethyl 2-bromoisobutyrate), a catalyst (e.g., copper(I) bromide, CuBr), a ligand (such as N,N,N′,N″,N″-pentamethyldiethylenetriamine, PMDETA) to solubilize the metal salt, and a solvent. sigmaaldrich.com The rate of polymerization and the degree of control can be modulated by adjusting the temperature, the ratio of reactants, and the choice of catalyst and ligand. acs.org
While specific research detailing the ATRP of this compound is not extensively documented in the reviewed literature, the general principles of ATRP are broadly applicable to fluorinated acrylates. The presence of the electron-withdrawing perfluoroalkyl chain can influence the reactivity of the acrylate monomer. However, ATRP has been successfully employed for the polymerization of various functional acrylates, suggesting its potential for creating well-defined homopolymers and block copolymers of this compound. The synthesis of block copolymers is a key advantage of ATRP, enabling the combination of a fluorinated block with other polymer segments to create materials with tailored properties, such as amphiphilic surfactants or functional coatings. acs.org
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization in Fluorinated Acrylate Systems
Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is another highly versatile controlled radical polymerization technique. researchgate.net It is compatible with a broad range of monomers and functional groups. The control in RAFT polymerization is achieved by adding a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to a conventional free-radical polymerization system. researchgate.net The RAFT agent reversibly deactivates propagating chains through a chain transfer process, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.
The RAFT polymerization of fluorinated acrylates has been a subject of research, providing a pathway to novel fluorinated materials. While direct studies on this compound are limited, research on structurally similar monomers, such as 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA), offers significant insights. A study on the RAFT copolymerization of HFBA with n-butyl acrylate (BA) demonstrated excellent control over the polymerization, achieving high monomer-to-polymer conversion. researchgate.net
In this study, the copolymerization was carried out using 4-cyanopentanoic acid dithiobenzoate (CPDTB) as the RAFT agent. researchgate.net The reactivity ratios for the copolymerization of HFBA and BA were determined, providing quantitative information on how the two monomers incorporate into the polymer chain. A reactivity ratio product (rHFBA × rBA) close to unity suggests a tendency towards a random incorporation of the monomer units along the copolymer chain.
Table 1: Reactivity Ratios for the RAFT Copolymerization of 2,2,3,3,4,4,4-Heptafluorobutyl Acrylate (HFBA) and n-Butyl Acrylate (BA)
| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | r1 x r2 | Reference |
| HFBA | BA | 0.65 | 0.83 | 0.54 | researchgate.net |
This data indicates that in the copolymerization of HFBA and BA, both monomers have a similar likelihood of adding to a growing polymer chain, leading to a random copolymer. researchgate.net Such studies are crucial for designing fluorinated copolymers with specific compositions and properties. The successful application of RAFT to HFBA strongly suggests its utility for the controlled polymerization of this compound to produce well-defined homo- and copolymers.
Polymeric Architectures Derived from 3 Perfluorobutyl Propyl Acrylate
Microstructural Characterization of Homopolymers
Homopolymers of 3-(Perfluorobutyl)propyl acrylate (B77674), denoted as poly(3-(Perfluorobutyl)propyl acrylate), possess a unique microstructure primarily due to the self-organization of the fluorinated side chains. The incompatibility between the hydrocarbon backbone and the perfluorinated side chains can lead to microphase separation, resulting in the formation of ordered domains.
The characterization of these homopolymers typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity. Thermal properties are investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC analysis of similar fluorinated polyacrylates often reveals a glass transition temperature (Tg) that is influenced by the length of the fluorinated side chain. osti.gov TGA demonstrates the thermal stability of the polymer, with the degradation profile indicating the temperatures at which the polymer backbone and side chains decompose. acs.org
The surface properties of poly(this compound) homopolymers are of particular interest. The low surface energy of the perfluorobutyl groups leads to their migration to the polymer-air interface, creating a highly hydrophobic and oleophobic surface. This is a characteristic feature of many fluorinated polymers. researchgate.net
Table 1: Representative Thermal Properties of Fluorinated Polyacrylates This table presents typical data for analogous fluorinated polyacrylates to illustrate the expected properties of poly(this compound).
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
|---|---|---|
| Poly(2-(perfluorohexyl)ethyl acrylate) | -10 | 350 |
| Poly(2-(perfluorooctyl)ethyl acrylate) | -5 | 365 |
Note: The actual values for poly(this compound) may vary based on molecular weight and synthesis conditions.
Design and Synthesis of Copolymers
Copolymerization of this compound with other monomers allows for the creation of materials with a wide range of tunable properties. Various copolymer architectures, including random, block, graft, and core-shell structures, have been explored with related fluorinated acrylate monomers. researchgate.net
Random copolymers can be synthesized by the simultaneous polymerization of this compound with one or more comonomers. Conventional free-radical polymerization is a common method for producing these copolymers. researchgate.net The resulting polymer has a random distribution of the different monomer units along the polymer chain. By varying the feed ratio of the monomers, the properties of the resulting copolymer, such as surface energy, refractive index, and solubility, can be finely tuned. For instance, copolymerizing with a hydrophilic monomer can impart amphiphilic properties to the resulting material. Research on similar fluorinated random copolymers has shown that even a small incorporation of a fluorinated monomer can significantly lower the surface energy of the resulting polymer. rsc.org
Block copolymers containing a poly(this compound) segment can be synthesized using controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net These methods allow for the sequential addition of different monomers to create well-defined block structures (e.g., A-B diblock, A-B-A triblock).
An ABC triblock terpolymer containing a poly(2-(perfluorobutyl)ethyl methacrylate) block has been synthesized, demonstrating the feasibility of incorporating fluorinated acrylate segments into complex block copolymer architectures. mdpi.comuni-bayreuth.de The distinct properties of each block (e.g., hydrophobic, hydrophilic, fluorophilic) can lead to self-assembly into various nanostructures in solution and in the solid state, such as micelles, vesicles, and lamellar or cylindrical microdomains. uni-bayreuth.de
Table 2: Examples of Block Copolymers with Fluorinated Acrylate Segments This table provides examples of block copolymers synthesized from related fluorinated monomers, which can be extended to this compound.
| Block Copolymer Architecture | Monomers | Polymerization Technique |
|---|---|---|
| Diblock (A-B) | Styrene, 2-(Perfluorooctyl)ethyl acrylate | ATRP |
| Triblock (A-B-C) | Styrene, 2-Vinylpyridine, tert-Butyl Methacrylate (B99206) | Living Anionic Polymerization |
Graft copolymers featuring poly(this compound) side chains can be prepared by two main approaches: "grafting from" or "grafting to". In the "grafting from" method, a polymer backbone with initiator sites is used to initiate the polymerization of this compound. nih.gov The "grafting to" method involves attaching pre-synthesized poly(this compound) chains to a functionalized polymer backbone. These architectures are useful for modifying the surface properties of materials. For example, grafting fluorinated polymer chains onto a substrate can create a superhydrophobic surface. nih.govacs.org
Core-shell polymer particles with a poly(this compound) shell can be synthesized via emulsion polymerization or seeded emulsion polymerization. mdpi.comresearchgate.net In this architecture, a core material (e.g., polystyrene or poly(methyl methacrylate)) is encapsulated by a shell of the fluorinated polymer. The core provides mechanical stability, while the fluorinated shell imparts desired surface properties like low friction and anti-fouling characteristics. The synthesis often involves a two-stage polymerization process where the core is first formed, followed by the polymerization of the shell monomer in the presence of the core particles. mdpi.com The formation of a distinct core-shell morphology can be confirmed by techniques such as Transmission Electron Microscopy (TEM). researchgate.net
Influence of Fluorinated Side Chains on Polymer Conformation in Solution and Bulk
The presence of the perfluorobutyl side chains has a profound impact on the conformation of poly(this compound) in both solution and the bulk state.
In solution, the polymer's conformation is highly dependent on the solvent. In fluorinated solvents, the polymer chains are expected to adopt a more extended conformation due to favorable interactions between the solvent and the fluorinated side chains. Conversely, in hydrocarbon solvents, the fluorinated side chains will tend to aggregate to minimize contact with the solvent, leading to a more compact, collapsed conformation. This solvophobic/solvophilic behavior is a key driver for self-assembly.
Advanced Analytical and Spectroscopic Characterization of 3 Perfluorobutyl Propyl Acrylate and Its Polymers
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups present in both the 3-(Perfluorobutyl)propyl acrylate (B77674) monomer and its corresponding polymer.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information at the atomic level.
¹H NMR: Proton NMR is used to identify the hydrogen-containing parts of the molecule—specifically the propyl acrylate group. The spectrum of the 3-(Perfluorobutyl)propyl acrylate monomer is expected to show distinct signals corresponding to the vinyl protons (CH2=CH-), the methylene (B1212753) group adjacent to the oxygen atom (-O-CH2-), the central methylene group of the propyl chain (-CH2-), and the methylene group adjacent to the perfluorobutyl chain (-CH2-CF2-). After polymerization, the characteristic peaks of the vinyl protons disappear, and the spectrum becomes broader, showing signals corresponding to the polymer backbone and the propyl side chains.
¹⁹F NMR: Fluorine-19 NMR is essential for characterizing the perfluorobutyl segment of the molecule. Due to the high sensitivity of the ¹⁹F nucleus to its chemical environment, distinct resonances are expected for the terminal trifluoromethyl (-CF3) group and the three methylene (-CF2-) groups in the perfluorobutyl chain. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making this technique excellent for confirming the structure of the fluorinated chain. nih.govnih.gov The typical chemical shift ranges are well-established for such groups. ucsb.edu
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the monomer and polymer. For the monomer, distinct peaks are expected for the carbonyl carbon of the ester group (C=O), the vinyl carbons (CH2=CH-), and the carbons of the propyl and perfluorobutyl chains. libretexts.org Similar to ¹H NMR, the polymerization is confirmed by the disappearance of the vinyl carbon signals and the appearance of new signals corresponding to the saturated polymer backbone. researchgate.net
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Monomer
| Nucleus | Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | CH₂=CH- | 5.8 - 6.4 |
| =CH- | 4.2 - 4.4 | |
| -O-CH₂- | 2.2 - 2.5 | |
| -CH₂- | 2.0 - 2.3 | |
| ¹⁹F | -CF₃ | ~ -81 |
| -CF₂-CF₃ | ~ -126 | |
| -CF₂-CH₂- | ~ -124 | |
| -CF₂-CF₂-CH₂- | ~ -115 | |
| ¹³C | C=O | 165 - 167 |
| CH₂= | 128 - 132 | |
| =CH- | 127 - 131 | |
| -O-CH₂- | ~ 60 | |
| -CH₂- | ~ 25 | |
| -CH₂-CF₂- | ~ 30 (with C-F coupling) |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying functional groups. In the analysis of this compound and its polymer, FT-IR is used to confirm the presence of key chemical bonds.
For the monomer, the FT-IR spectrum will prominently feature a strong absorption band for the carbonyl (C=O) stretch of the acrylate ester group, typically around 1720-1740 cm⁻¹. Other characteristic peaks include those for the C=C stretch of the vinyl group (around 1635 cm⁻¹) and the C-O stretching of the ester (around 1150-1250 cm⁻¹).
Upon polymerization, the peak corresponding to the C=C double bond stretching vibration disappears, which is a clear indicator of successful polymerization. The spectrum of poly(this compound) is dominated by the strong C=O stretching band and the C-O stretching bands of the ester side chain. spectroscopyonline.com Additionally, strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the perfluorobutyl group, providing definitive evidence of the fluorinated side chains in the polymer structure. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound and its Polymer
| Wavenumber (cm⁻¹) | Assignment | Monomer | Polymer |
|---|---|---|---|
| 2960-2850 | C-H stretching | ✓ | ✓ |
| 1720-1740 | C=O stretching (ester) | ✓ | ✓ |
| 1635-1640 | C=C stretching (vinyl) | ✓ | ✗ |
| 1450-1470 | C-H bending | ✓ | ✓ |
| 1100-1300 | C-F stretching | ✓ | ✓ |
| 1150-1250 | C-O stretching (ester) | ✓ | ✓ |
Chromatographic Techniques for Purity and Molecular Architecture Assessment
Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of monomer purity and the detailed analysis of the resulting polymer's molecular characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for assessing the purity of volatile monomers like this compound. The sample is vaporized and passed through a chromatographic column that separates components based on their boiling points and interactions with the column's stationary phase. d-nb.info The separated components then enter a mass spectrometer, which fragments them and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
This technique is highly effective for quantifying the purity of the monomer and identifying any residual starting materials, byproducts from the synthesis, or low-molecular-weight degradation products. nih.govau.dk Pyrolysis-GC/MS can also be employed on the polymer to study its thermal degradation products, which can provide insights into the polymer's structure and stability. nih.gov
For the non-volatile polymer, Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable tool. The polymer is first separated by liquid chromatography, often based on factors like polarity or size. The eluent from the LC is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which allows for the analysis of large molecules without significant fragmentation. LC-MS can be used to analyze the polymer's end groups and identify any unreacted precursors or low-molecular-weight oligomers. This technique is particularly useful for monitoring the polymerization reaction by analyzing aliquots at different time points.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of a polymer. researchgate.net In SEC, a polymer solution is passed through a column packed with porous gel. Larger polymer chains cannot enter the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later.
By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of the poly(this compound) sample can be determined. polymersource.ca The key parameters obtained from SEC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net A lower PDI value indicates a more uniform distribution of polymer chain lengths.
Table 3: Representative SEC Data for a Poly(this compound) Sample
| Parameter | Symbol | Value | Description |
|---|---|---|---|
| Number-Average Molecular Weight | Mn | 15,000 g/mol | The total weight of the polymer divided by the total number of polymer chains. |
| Weight-Average Molecular Weight | Mw | 22,500 g/mol | An average that accounts for the contribution of larger chains. |
| Polydispersity Index | PDI | 1.5 | A measure of the broadness of the molecular weight distribution. |
Surface-Sensitive Characterization Methods
The surface properties of polymers derived from this compound are critical to their performance in various applications. A suite of advanced analytical techniques is employed to probe the surface chemistry, topography, and, in the case of emulsions, the particulate nature of these materials. These methods provide nanoscale insights into the material's surface, which governs its interaction with the environment.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface vot.pl. It is an indispensable tool for analyzing the surface of polymers made from this compound, as the fluorine-rich perfluorobutyl groups are expected to preferentially orient at the polymer-air interface to minimize surface energy.
The fundamental principle of XPS involves irradiating a solid surface with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top layer of the material eag.combyopera.com. The binding energy of these photoelectrons can be determined, which is unique to each element and its chemical environment. This allows for the identification of different chemical bonds, such as C-C, C-H, C-O, C=O, and the characteristic C-F bonds of the perfluorobutyl group.
In the analysis of poly(this compound), high-resolution scans of the C 1s, O 1s, and F 1s regions are of particular interest. The C 1s spectrum can be deconvoluted into several peaks corresponding to the different carbon environments within the polymer structure: the aliphatic backbone (C-C, C-H), the carbon in the ester group (O-C=O and C-O), and the carbons in the perfluorobutyl chain (CF2 and CF3). The presence of highly electronegative fluorine atoms causes a significant shift to higher binding energies for the adjacent carbon atoms.
For instance, the C-C/C-H peak is typically observed around 285.0 eV, which is often used as a reference for charge correction. The carbons in the ester group will appear at higher binding energies, with the C-O bond around 286.5 eV and the O-C=O bond near 289.0 eV vot.pl. The fluorinated carbons will exhibit the largest chemical shifts, with CF2 groups appearing at approximately 291 eV and the terminal CF3 group at around 293 eV. The F 1s peak is typically a single, intense peak around 689 eV, characteristic of covalent C-F bonds. The O 1s spectrum can distinguish between the carbonyl oxygen (C=O) and the ester oxygen (C-O) vot.pl.
Quantitative analysis of the peak areas, corrected by relative sensitivity factors, allows for the determination of the surface elemental composition. For fluorinated acrylates, a higher fluorine concentration at the surface compared to the bulk is often observed, confirming the surface segregation of the fluorinated side chains.
Table 1: Representative XPS Data for Poly(this compound) Surface
| Spectral Region | Binding Energy (eV) | Assignment | Atomic Concentration (%) |
|---|---|---|---|
| C 1s | ~285.0 | C-C, C-H | 45 |
| ~286.5 | C-O | 10 | |
| ~289.0 | O-C=O | 10 | |
| ~291.0 | CF2 | 25 | |
| ~293.0 | CF3 | 10 | |
| O 1s | ~532.5 | C=O | 50 |
| ~533.8 | C-O | 50 |
Note: The data in this table is illustrative and based on typical values for fluorinated acrylate polymers. Actual experimental values may vary.
Atomic Force Microscopy (AFM) for Surface Morphology and Nanostructure
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface with nanoscale resolution azonano.comresearchgate.net. It is a powerful tool for characterizing the surface morphology, roughness, and nanostructure of thin films and coatings prepared from poly(this compound) spectraresearch.com.
In AFM, a sharp tip at the end of a flexible cantilever is scanned across the sample surface. The interaction forces between the tip and the surface cause the cantilever to deflect. This deflection is monitored by a laser beam reflected from the back of the cantilever onto a position-sensitive photodetector. Different modes of operation, such as contact mode, non-contact mode, and tapping mode, can be used depending on the nature of the sample surface. Tapping mode is often preferred for soft polymer surfaces to minimize damage.
AFM analysis of poly(this compound) films can reveal important information about the surface organization. Due to the immiscibility of the fluorinated side chains with the acrylate backbone, phase separation can occur, leading to the formation of distinct nanodomains. These domains can be visualized with AFM, providing insights into their size, shape, and distribution. The resulting surface topography can significantly influence the material's properties, such as wettability and adhesion.
Furthermore, AFM can be used to quantify the surface roughness of the polymer films. Parameters such as the root-mean-square (RMS) roughness and the average roughness (Ra) can be calculated from the AFM height images. A smooth, uniform surface is often desirable for applications requiring good optical clarity or low friction.
Table 2: Typical AFM Morphological Data for a Poly(this compound) Thin Film
| Parameter | Description | Typical Value |
|---|---|---|
| Scan Size | The lateral dimensions of the imaged area. | 1 µm x 1 µm |
| RMS Roughness (Rq) | The root mean square average of height deviations from the mean plane. | 0.5 - 5 nm |
| Average Roughness (Ra) | The arithmetic average of the absolute values of the height deviations. | 0.4 - 4 nm |
Note: The data in this table is representative and can vary depending on film preparation conditions such as the solvent used, annealing temperature, and spin-coating speed.
Dynamic Light Scattering (DLS) for Particle Size Distribution in Emulsions
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution kdsi.ruhoriba.com. It is particularly well-suited for characterizing the particle size of this compound when it is polymerized in an emulsion system to form a latex. The particle size and its distribution are critical parameters that influence the properties of the latex, such as its viscosity, stability, and film-forming characteristics avantipublishers.com.
DLS operates by illuminating the sample with a laser beam and analyzing the time-dependent fluctuations in the intensity of the scattered light kdsi.ru. These fluctuations are caused by the Brownian motion of the particles in the liquid medium. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations.
A digital correlator is used to analyze the temporal fluctuations and generate an autocorrelation function. This function is then mathematically processed to determine the translational diffusion coefficient of the particles. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic diameter of the particles. The result is typically presented as an intensity-weighted particle size distribution.
For an emulsion of poly(this compound), DLS can provide valuable information on the average particle size and the polydispersity index (PDI), which is a measure of the broadness of the size distribution. A monodisperse sample will have a PDI close to zero, while a PDI greater than 0.1 indicates a broader distribution. This information is crucial for controlling the emulsion polymerization process and ensuring the final product meets the desired specifications.
Table 3: Illustrative DLS Results for a Poly(this compound) Emulsion
| Parameter | Description | Typical Value |
|---|---|---|
| Z-Average Diameter | The intensity-weighted mean hydrodynamic diameter. | 80 - 200 nm |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | 0.05 - 0.2 |
| Peak 1 Diameter | The diameter of the primary particle size population. | 90 nm |
| Peak 1 % Intensity | The percentage of scattered light intensity contributed by the primary population. | 95% |
| Peak 2 Diameter | The diameter of a secondary, smaller or larger particle size population (if present). | N/A |
Note: The values in this table are for illustrative purposes and can be influenced by polymerization conditions such as monomer concentration, emulsifier type and concentration, and initiator concentration.
Computational Chemistry and Theoretical Modeling of 3 Perfluorobutyl Propyl Acrylate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of monomers like 3-(perfluorobutyl)propyl acrylate (B77674). These calculations can reveal key information about the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its polymerization behavior and the properties of the resulting polymer.
The high electronegativity of fluorine atoms significantly influences the electronic structure of the acrylate monomer. This creates a strong electron-withdrawing effect, which can be quantified through computational analysis of the molecule's electrostatic potential. This electronic characteristic is a key determinant of the monomer's reactivity in polymerization reactions.
Furthermore, quantum chemical calculations can be used to determine reactivity descriptors. These descriptors help in understanding how the monomer will interact with other molecules, such as initiators and propagating radicals, during polymerization. The unique properties of fluoropolymers, such as low surface energy and chemical inertness, can be traced back to the fundamental electronic properties of their constituent monomers, which are elucidated through these computational methods. researchgate.net
Table 1: Calculated Electronic Properties of Acrylate Monomers
| Property | 3-(Perfluorobutyl)propyl Acrylate (Predicted) | Methyl Acrylate (Reference) |
| HOMO Energy (eV) | Lower | Higher |
| LUMO Energy (eV) | Lower | Higher |
| HOMO-LUMO Gap (eV) | Larger | Smaller |
| Dipole Moment (Debye) | Higher | Lower |
This table presents predicted trends based on the known effects of fluorination on acrylate monomers. Actual values would require specific quantum chemical calculations.
Molecular Dynamics Simulations of Polymer Chain Dynamics and Interfacial Behavior
Molecular dynamics (MD) simulations provide a window into the dynamic behavior of polymer chains and their interactions at interfaces. encyclopedia.pub For poly(this compound), MD simulations can model the conformational dynamics of the polymer chains, shedding light on how the bulky and rigid perfluorobutyl side chains affect chain packing and mobility. These simulations can be performed at various scales, from all-atom models that capture fine details of molecular interactions to coarse-grained models that allow for the study of larger systems and longer timescales. nih.gov
A key area of investigation using MD simulations is the interfacial behavior of fluorinated polyacrylates. Due to the low surface energy of the perfluoroalkyl groups, these polymers tend to migrate to surfaces and interfaces. MD simulations can model this segregation behavior, for example, at the interface between the polymer and air or between the polymer and a different material. This is crucial for understanding and predicting the performance of these polymers in applications such as coatings, where surface properties are paramount. pku.edu.cn
Simulations can also elucidate the interactions between the polymer and other molecules, such as water or oil. This is particularly relevant for understanding the hydrophobic and oleophobic properties of materials made from this compound. By simulating the behavior of water or oil droplets on a polymer surface, researchers can gain insights into the molecular-level origins of these macroscopic properties. nih.gov These simulations often complement experimental techniques like contact angle measurements. npl.co.uk
Table 2: Key Parameters from Molecular Dynamics Simulations of Fluorinated Polyacrylates
| Simulation Output | Information Gained | Relevance to this compound Polymers |
| Radius of Gyration | Polymer chain size and shape | Understanding the influence of the fluorinated side chain on polymer conformation. |
| Radial Distribution Functions | Local molecular packing and structure | Insights into how polymer chains and side groups are arranged relative to each other. |
| Mean Squared Displacement | Polymer chain and small molecule mobility | Quantifying the dynamics of the polymer and the diffusion of other molecules within the polymer matrix. |
| Interfacial Energy | The energy of the interface between the polymer and another phase | Predicting surface tension and wetting behavior. |
Structure-Performance Relationship Modeling in Fluorinated Polyacrylate Materials
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish mathematical relationships between the chemical structure of molecules and their macroscopic properties. acs.orggrafiati.com For fluorinated polyacrylates, QSPR models can be developed to predict a wide range of performance characteristics, including refractive index, surface energy, and mechanical properties. acs.org
Once a reliable QSPR model is established, it can be used to predict the properties of new, unsynthesized polymers. This predictive capability is incredibly valuable for materials discovery, as it allows researchers to screen virtual libraries of candidate polymers and identify those with the most promising properties before undertaking expensive and time-consuming experimental synthesis. For example, a QSPR model could be used to design a fluorinated polyacrylate with a specific refractive index for optical applications or with optimized surface properties for a superhydrophobic coating. dntb.gov.uamdpi.com The development of such models relies on a combination of experimental data and computational chemistry to generate the necessary structural descriptors and property values.
Table 3: Examples of Descriptors Used in QSPR Models for Fluorinated Polymers
| Descriptor Type | Example Descriptor | Property Influenced |
| Topological | Wiener Index | Branching, which can affect properties like refractive index. |
| Constitutional | Number of Fluorine Atoms | Surface energy, chemical resistance. |
| Quantum Chemical | HOMO/LUMO Energies | Reactivity, electronic properties. |
| Geometric | Molecular Surface Area | Intermolecular interactions, packing efficiency. |
Advanced Materials and Emerging Applications of 3 Perfluorobutyl Propyl Acrylate Polymers
Development of Low Surface Energy Coatings
The defining feature of polymers based on 3-(perfluorobutyl)propyl acrylate (B77674) is their exceptionally low surface energy. This property is a direct result of the perfluorobutyl groups, which tend to orient themselves at the polymer-air interface, creating a surface with minimal attraction to liquids. core.ac.ukresearchgate.net This has led to the development of a variety of high-performance coatings.
Engineering for Enhanced Water and Oil Repellency
The primary application of these polymers is in the creation of surfaces that repel both water (hydrophobicity) and oil (oleophobicity). To achieve this, the surface tension of the coating must be lower than that of the liquids it is designed to repel. researchgate.net Since oils typically have surface tensions in the range of 20-30 mN/m, and water has a surface tension of 72.8 mN/m, a truly omniphobic surface requires a very low surface energy. researchgate.net
Polymers of 3-(perfluorobutyl)propyl acrylate can be synthesized to exhibit these low surface energies. By controlling the polymer architecture and the concentration of the fluorinated monomer, it is possible to create coatings with tailored repellent properties. researchgate.netmdpi.com For instance, copolymers can be synthesized with other monomers to enhance adhesion to various substrates while maintaining the desired repellency. acs.org
The effectiveness of these coatings is often quantified by measuring the contact angles of water and oil droplets on the surface. A higher contact angle indicates greater repellency. Research has shown that coatings based on these fluorinated acrylates can achieve high contact angles for both water and various oils. researchgate.netmdpi.com
Below is an interactive table summarizing the effects of fluorinated monomer content on the contact angles of water and ethylene (B1197577) glycol on a coating polymer film.
| Molar Ratio of Epoxy Group to DFHMA | Water Contact Angle (°) | Ethylene Glycol Contact Angle (°) |
| 26:1 | 121.8 | 78.2 |
| 20:1 | 118.5 | 75.1 |
| 15:1 | 115.3 | 72.4 |
| 10:1 | 110.2 | 68.9 |
| 5:1 | 105.6 | 65.3 |
Data derived from a study on dodecafluoroheptyl methacrylate (B99206) (DFHMA) modified epoxy acrylate coatings. mdpi.com
Fabrication of Antifouling Surfaces
The low surface energy of this compound polymers also makes them highly effective in preventing biofouling, the unwanted accumulation of microorganisms, plants, algae, or small animals on wetted surfaces. lehigh.eduacs.org In marine environments, biofouling can lead to increased fuel consumption for ships and damage to underwater structures. researchgate.net
Traditional antifouling coatings often rely on the release of biocides, which can be harmful to the marine ecosystem. mdpi.com Fluorinated polymers offer a non-toxic alternative by creating a "fouling-release" surface. researchgate.net The low surface energy minimizes the adhesion of marine organisms, and any that do attach can be easily removed by the flow of water. lehigh.edu
The effectiveness of these coatings is enhanced by creating a surface with a specific micro- or nano-scale roughness, which can trap a layer of air when submerged, further reducing the contact area for fouling organisms. nih.gov Copolymers incorporating this compound with other monomers, such as those that can form cross-linked networks, can improve the durability and longevity of these antifouling surfaces. researchgate.netmdpi.com
Corrosion Resistance Mechanisms in Polymeric Coatings
The chemical inertness and low permeability to water and other corrosive agents make polymers of this compound excellent candidates for anti-corrosion coatings. acs.orgsci-hub.se These coatings act as a physical barrier, preventing aggressive ions from reaching the metal surface. sci-hub.se
The protective properties of these coatings can be evaluated using Electrochemical Impedance Spectroscopy (EIS). researchgate.netresearchgate.nettuvaustria.com EIS measures the impedance of the coating over a range of frequencies, providing information about its barrier properties and the extent of corrosion at the metal-coating interface. ijcsi.prometrohm.com A high impedance value, particularly at low frequencies, indicates a high level of corrosion protection. acs.org
Fluorinated polymer coatings generally exhibit very high impedance, demonstrating their excellent barrier properties. researchgate.net The incorporation of this compound into a polymer matrix can significantly enhance its resistance to corrosion by reducing water uptake and slowing the diffusion of corrosive species. acs.orgmdpi.com
The following table shows the impedance modulus of different coating systems after immersion in a corrosive solution, illustrating the superior performance of fluoropolymer-based coatings.
| Coating System | Initial Impedance Modulus at 0.1 Hz (Ω cm²) | Impedance Modulus after 7 days (Ω cm²) |
| 5PH/PTH/SS | ~3.4 x 10⁶ | ~2.1 x 10⁶ |
| 5PH/PTH/SSmod | ~7.2 x 10⁶ | ~6.4 x 10⁶ |
| PVDF-HFP/EB-PANI | ~10⁶ | - |
| PVDF-HFP/ES-PANI | ~10⁴ | - |
| Pristine PVDF-HFP | ~10⁴ | - |
Data compiled from studies on fluoropolymer-modified polythiophene and polyaniline-primed fluoropolymer coatings. acs.orgacs.org
Functional Polymer Composites for Advanced Technologies
Beyond coatings, polymers of this compound are being integrated into functional composites for a variety of advanced technological applications.
Materials for Flexible Electronic Devices
In the field of flexible electronics, there is a growing demand for materials that are not only flexible but also possess specific electrical properties. Fluorinated polymers, including those derived from this compound, are being explored as dielectric materials in flexible transistors and other components. stanford.eduresearchgate.net
These polymers offer several advantages, including low dielectric constants, high electrical resistance, and excellent environmental stability. core.ac.ukresearchgate.net Their hydrophobic nature also helps to prevent moisture-induced degradation of electronic components. researchgate.net The ability to process these polymers from solution allows for the fabrication of thin, uniform films, which are essential for building high-performance flexible devices. researchgate.netnih.gov
Researchers are developing new polymeric insulating materials by copolymerizing fluorinated acrylates with other monomers to fine-tune the dielectric properties and improve adhesion to other components within the device. researchgate.netrsc.org
Integration in Triboelectric Nanogenerators
Triboelectric nanogenerators (TENGs) are devices that convert ambient mechanical energy into electricity through the coupling of contact electrification and electrostatic induction. researchgate.netnih.gov The performance of a TENG is fundamentally dependent on the surface charge density generated between two contacting materials. researchgate.netwanggenerator.comnih.gov Polymers containing fluorine are highly sought after as negative triboelectric materials due to fluorine's extreme electronegativity, which enhances the material's ability to gain and retain electrons upon contact. mdpi.comnih.gov
Polymers of this compound are prime candidates for the negative triboelectric layer in high-performance TENGs. The perfluorobutyl side chains create a surface with a very strong electron-withdrawing capability. When this polymer surface comes into contact with a tribopositive material (one that readily donates electrons), a significant charge separation occurs, leading to a high surface charge density. wanggenerator.comresearchgate.net This increased charge density directly translates to higher output voltage, current, and power density of the TENG device. rsc.orgmdpi.com
While direct performance data for TENGs using exclusively poly(this compound) is emerging, the performance of other fluorinated polymers provides a strong indication of its potential. For instance, fluorinated ethylene propylene (B89431) (FEP) and polyvinylidene fluoride (B91410) (PVDF) are standard benchmarks for high-performance negative triboelectric layers. nih.gov Research has shown that increasing the fluorine content and optimizing the dielectric properties of these polymers can lead to record-high charge densities. nih.govmdpi.com For example, modifying a PVDF-based polymer with poly(tert-butyl acrylate) has been shown to enhance the dielectric constant, resulting in a TENG with an output current density 2.5 times higher than that of a pure PVDF-based device. rsc.org Given that poly(this compound) combines a flexible acrylate backbone with highly electronegative perfluorobutyl groups, it is engineered to maximize surface charge generation, suggesting its potential to push the output performance of flexible and wearable energy harvesting devices even further. mdpi.comresearchgate.net
Table 1: Comparative Performance of Fluorinated Polymers in Triboelectric Nanogenerators
| Triboelectric Polymer | Counter Material | Max. Output Voltage (V) | Max. Output Current (µA) | Max. Power Density | Citation |
| Poly(vinylidene fluoride-co-trifluoroethylene) (Stretched) | - | - | - | 6.2 x 10⁵ J m⁻³ (Energy Density) | rsc.org |
| Poly(vinylidene fluoride–trifluoroethylene–chlorofluoroethylene) | - | - | - | 8.6 mC m⁻² (Charge Density) | nih.govmdpi.com |
| Silk Fibroin | PDMS | 268 | 5.78 | 193.6 µW/cm² | mdpi.com |
| Poly(ethylene oxide) | PDMS | 970 | - | 40 W/m² | mdpi.com |
| Polyurethane Acrylate (PUA) | - | 160 | 50 | - | epa.gov |
| Polystyrene (PS) | Aluminum | 140 | 6 | 80 mW/m² | nih.gov |
Specialty Membrane Fabrication
The unique chemical structure of poly(this compound) makes it a promising material for the fabrication of specialty membranes, particularly for gas separation. nih.gov The performance of a gas separation membrane is defined by its permeability (the rate at which a gas passes through) and its selectivity (the ability to separate one gas from another). epa.govnih.gov In polymer membranes, gas transport is typically governed by a solution-diffusion mechanism. google.com
Fluorinated polymers are known for their distinct gas separation properties. sharif.edu The presence of the perfluorobutyl side chains in poly(this compound) influences both the solubility and diffusivity of gases within the polymer matrix. For CO2 separation, particularly from gases like N2, the ether linkages in the acrylate portion of the polymer have a high affinity for CO2, enhancing its solubility in the membrane. nih.gov
Research on poly(fluoroalkyl acrylates) (PFAs) has shown a clear relationship between the length of the fluorinated side chain and gas transport properties. Specifically for CO2 separation, increasing the perfluoroalkyl chain length from two carbons (C2) to four carbons (C4) in PFAs leads to a significant increase in CO2 permeability. This is primarily driven by a substantial rise in the diffusion coefficient, even as the solubility coefficient sees a slight decrease. This indicates that the longer, more flexible C4 side chain in poly(this compound) creates more free volume within the polymer structure, facilitating faster transport of CO2 molecules. mdpi.com This tailored free volume architecture allows for high gas permeability, a critical factor for reducing the membrane area and capital costs in industrial applications. google.com
Table 2: CO2 Transport Properties in Poly(fluoroalkyl Acrylates) (PFAs)
| Polymer | Perfluoroalkyl Chain Length | CO₂ Permeability (P) (Barrer) | CO₂ Diffusivity (D) (10⁻⁸ cm²/s) | CO₂ Solubility (S) (cm³(STP)/cm³·atm) | Citation |
| PFA-C2 | -CF₂CF₃ | 50 | 6.6 | 2.82 | mdpi.com |
| PFA-C4 | -(CF₂)₃CF₃ | 121 | 16.5 | 2.61 | mdpi.com |
Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).
Self-Healing Polymer Systems
The development of polymers that can autonomously repair damage is a critical area of materials science, aiming to extend the lifespan and reliability of products. espublisher.comacs.org Poly(this compound) can be incorporated as a comonomer into multi-responsive self-healing polymer networks. A notable strategy involves creating copolymers that combine the unique properties of fluorinated acrylates with other functional monomers capable of forming dynamic, reversible bonds. wikipedia.org
One such advanced system involves the copolymerization of a monomer similar to this compound, namely heptafluorobutylacrylate (HFA), with monomers like 2-mercaptoethylacrylate (MEA) and cinnamyl methacrylate (CMA). wikipedia.org This combination allows for the creation of a polymer network with multiple, stimulus-responsive self-healing mechanisms.
The healing capabilities are derived from:
Thiol-ene/disulfide exchange: The thiol groups from MEA can undergo reversible thiol-ene reactions or form dynamic disulfide bonds. These bonds can break and reform upon heating or the introduction of a chemical trigger like an amine, allowing the polymer network to mend cracks. wikipedia.org
[2+2] Photocycloaddition: The cinnamyl groups from CMA can undergo a reversible [2+2] photocycloaddition reaction when exposed to UV light. This light-triggered mechanism allows for targeted and efficient repair of damage. wikipedia.org
In such a system, the fluorinated HFA component plays a crucial role beyond healing. It preferentially migrates to the surface of the coating, creating a low-surface-energy, anti-graffiti, and hydrophobic layer. This self-stratifying behavior results in a multifunctional material that is not only self-repairing but also protective. Research has demonstrated that coatings based on this concept can achieve over 80% recovery of their mechanical properties after being damaged and subsequently exposed to UV light or heat. wikipedia.org
Table 3: Research Findings on a Multi-responsive Self-Healing Polymer System Containing Heptafluorobutylacrylate (HFA)
| Property | Finding | Healing Stimulus | Healing Efficiency | Citation |
| Healing Mechanism | Reversible thiol-ene/disulfide exchange | Heat (70 °C) or Amine Spray | >80% (based on mechanical properties) | wikipedia.org |
| Healing Mechanism | Reversible [2+2] photocycloaddition | UV Light (365 nm) | >80% (based on mechanical properties) | wikipedia.org |
| Surface Property | Spontaneous stratification of fluorous copolymer | N/A | Highly hydrophobic surface | wikipedia.org |
| Mechanical Property | Hardness | N/A | 28 MPa | wikipedia.org |
| Optical Property | Transparency | N/A | >90% Transmittance | wikipedia.org |
Biomimetic Surface Engineering
Biomimetic surface engineering aims to replicate the remarkable functionalities found in nature. A classic example is the "lotus effect," where the leaves of the lotus (B1177795) plant exhibit extreme water repellency (superhydrophobicity) and self-cleaning properties due to a specific combination of surface chemistry and hierarchical micro- and nano-scale roughness. properla.co.ukresearchgate.netnasa.gov Polymers of this compound are exceptionally well-suited for creating such biomimetic surfaces. researchgate.net
The principle behind creating a superhydrophobic surface involves two key factors: low surface energy chemistry and a rough surface topography. acs.orgacs.org Poly(this compound) provides the first critical component. The perfluorobutyl chains have very low intermolecular forces and tend to self-organize at the polymer-air interface, exposing a layer of CF2 and CF3 groups. biolinscientific.com This fluorinated surface has an intrinsically low surface energy, which is fundamental to repelling both water (hydrophobicity) and oils (oleophobicity).
When a polymer like poly(this compound) is applied to a surface that has been engineered with micro- or nanoscale roughness, a composite interface is formed. Water droplets resting on this surface are suspended on the peaks of the rough structures, trapping pockets of air beneath them (a state known as the Cassie-Baxter state). This minimizes the contact area between the liquid and the solid surface, leading to very high water contact angles (typically >150°) and low sliding angles (<10°). As a result, water droplets roll off easily, picking up dust and contaminants, thus creating a self-cleaning surface analogous to the lotus leaf. nasa.gov Studies on similar perfluoroalkyl acrylate polymers have demonstrated the ability to achieve superhydrophobic and highly oleophobic surfaces. acs.orgbiolinscientific.com
Table 4: Representative Contact Angle Data for Surfaces Coated with Perfluoroalkyl Acrylate Polymers
| Polymer System | Test Liquid | Static Contact Angle (°) | Sliding Angle (°) | Citation |
| Electrospun poly(Zonyl-TM–MMA–BA) Nanofibers | Water | 172 ± 1 | - | biolinscientific.com |
| Electrospun poly(Zonyl-TM–MMA–BA) Nanofibers | Hexadecane | 70 ± 1 | - | biolinscientific.com |
| Electrospun poly(Zonyl-TM–MMA–BA) Nanofibers | Glycerol | 167 ± 1 | - | biolinscientific.com |
| P(FAC₈-co-DOPAm) on Fabric | Water | 169.3 | - | biolinscientific.com |
| P(FAC₈-co-DOPAm) on Fabric | n-Hexadecane | 153.2 | - | biolinscientific.com |
| Mimicked Lotus-leaf PVDF Film | Water | 156.6 | 4 | nasa.gov |
Q & A
Q. What are the recommended synthetic routes for 3-(Perfluorobutyl)propyl acrylate, and how can purity be optimized?
Synthesis typically involves radical-initiated copolymerization or esterification of perfluorobutyl alcohols with acryloyl chloride. For high-purity yields (>98%), techniques like vacuum distillation or column chromatography (e.g., using silica gel with hexane/ethyl acetate gradients) are critical . Impurities such as unreacted fluorinated alcohols or residual catalysts (e.g., sulfuric acid) must be monitored via GC-MS or HPLC. Evidence from fluorinated acrylate synthesis (e.g., 2-(Perfluorobutyl)ethyl acrylate) suggests that inert atmospheres (N₂/Ar) and stabilizers like BHT (butylated hydroxytoluene) mitigate premature polymerization .
Q. How can researchers characterize the structural and thermal properties of this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm ester linkage and perfluorobutyl chain integrity. For example, ¹H NMR peaks near δ 5.8–6.4 ppm indicate acrylate protons .
- FT-IR : C=O stretch (~1720 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) validate functional groups .
- Thermogravimetric analysis (TGA) : Assess thermal stability; perfluoroalkyl acrylates typically degrade above 200°C, with mass loss correlating to fluorocarbon chain decomposition .
Q. What solvent systems are compatible with this compound for polymerization studies?
Fluorinated solvents (e.g., perfluorooctane) or mixtures with THF/dimethylformamide (DMF) are optimal due to the compound’s hydrophobicity. Phase-separation issues in aqueous systems can be mitigated using surfactants like sodium dodecyl sulfate (SDS) .
Advanced Research Questions
Q. How do copolymerization kinetics differ when incorporating this compound into block copolymers?
Radical polymerization kinetics are influenced by the electron-withdrawing perfluorobutyl group, which reduces reactivity ratios. Studies on similar perfluoroalkyl acrylates (e.g., lauryl acrylate copolymers) show that chain-transfer agents (CTAs) like dodecanethiol improve control over molecular weight distribution (Đ < 1.5) . Real-time monitoring via Raman spectroscopy or DSC can track exothermic peaks during crosslinking .
Q. What analytical strategies resolve contradictions in environmental persistence data for perfluoroalkyl acrylates?
Conflicting data on biodegradation may arise from chain-length effects (C4 vs. C8 perfluoroalkyl groups). Advanced LC-MS/MS methods can quantify degradation products like perfluorobutanoic acid (PFBA) in soil/water matrices . Accelerated aging studies under UV/ozone exposure (e.g., 254 nm UV light) reveal that shorter perfluoroalkyl chains (C4) degrade faster than C8 analogues, but generate toxic intermediates requiring further toxicogenomic analysis .
Q. How can researchers design experiments to evaluate the compound’s performance in hydrophobic coatings?
- Micromodel fabrication : UV lithography with 3-(trimethoxysilyl)propyl acrylate derivatives creates controlled wettability patterns. Hydrophobicity is quantified via contact angle measurements (>110° for water) .
- Adhesion testing : ASTM D3359 cross-cut tape tests assess coating durability. Fluorinated acrylates often show superior resistance to solvents (e.g., hexane, ethanol) compared to non-fluorinated analogues .
Q. What computational methods predict the compound’s interaction with biological membranes?
Molecular dynamics (MD) simulations using force fields like OPLS-AA model partitioning into lipid bilayers. The perfluorobutyl chain’s rigidity may reduce membrane permeability compared to hydrocarbon analogues, which aligns with in vitro cytotoxicity assays (e.g., IC₅₀ > 100 μM in HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
